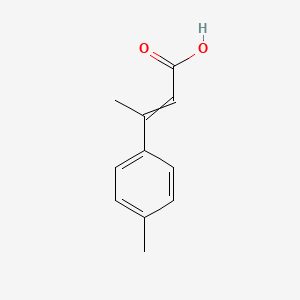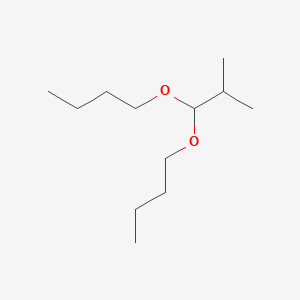
1,1-Dibutoxy-isobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibutoxy-isobutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is also known by its IUPAC name, 1-(1-butoxy-2-methylpropoxy)butane. This compound is characterized by its two butoxy groups attached to an isobutane backbone. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dibutoxy-isobutane can be synthesized through the reaction of isobutyraldehyde with n-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds via an acetal formation mechanism, where the aldehyde group of isobutyraldehyde reacts with the hydroxyl group of n-butyl alcohol to form the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of isobutyraldehyde and n-butyl alcohol into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the formation of the acetal. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dibutoxy-isobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted isobutanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dibutoxy-isobutane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and fuels.
Mécanisme D'action
The mechanism of action of 1,1-dibutoxy-isobutane involves its interaction with various molecular targets and pathways. In biochemical applications, the compound can act as a substrate for enzymes, leading to the formation of specific products. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diisobutoxy-butane: Similar structure but with isobutoxy groups instead of butoxy groups.
1,1-Dibutoxybutane: Similar structure but without the isobutane backbone.
Uniqueness
1,1-Dibutoxy-isobutane is unique due to its specific arrangement of butoxy groups on an isobutane backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
13112-62-4 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1,1-dibutoxy-2-methylpropane |
InChI |
InChI=1S/C12H26O2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
CREOWTMHZJTOFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C(C)C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


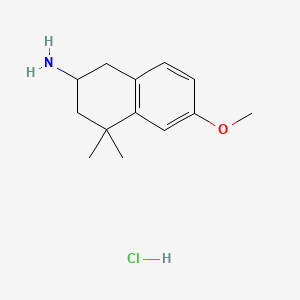
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
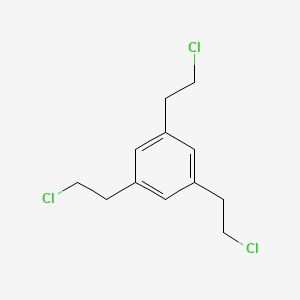
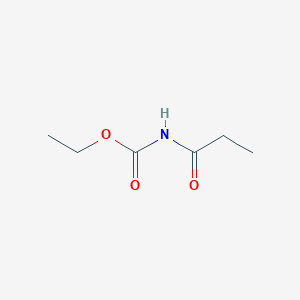
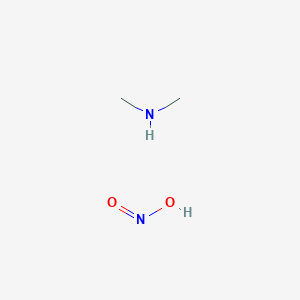
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)
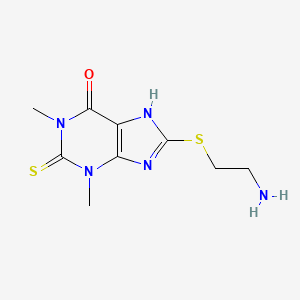

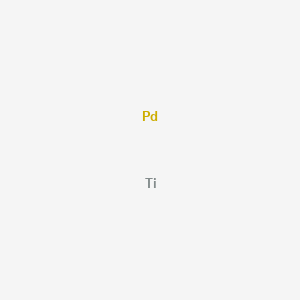

![(3aS,4S,6S,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B14720135.png)
